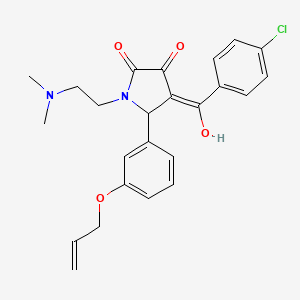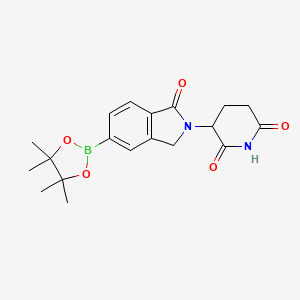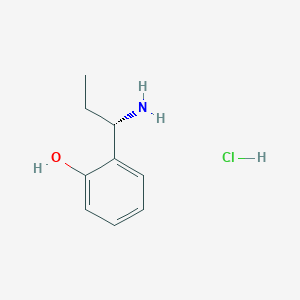
5-(3-(allyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(Allyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic compound characterized by its complex structure It contains multiple functional groups such as allyloxy, chlorobenzoyl, dimethylamino, and hydroxy, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(allyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multiple steps:
Formation of the pyrrol-2(5H)-one core: : This is generally achieved through a condensation reaction involving suitable aldehydes and amines under acidic conditions.
Introduction of the allyloxy and chlorobenzoyl groups: : This can be carried out via nucleophilic substitution reactions where the corresponding halide (chloride) reacts with nucleophiles.
Final modifications:
Industrial Production Methods
Industrial synthesis may involve optimized reaction conditions to maximize yield and purity. Large-scale production often requires careful control of temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The hydroxy group is prone to oxidation, leading to the formation of a carbonyl group.
Reduction: : Reductive conditions can alter the chlorobenzoyl group or reduce the pyrrol-2(5H)-one ring.
Substitution: : The allyloxy group can participate in various substitution reactions depending on the reagents.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃ in acidic media.
Reduction: : LiAlH₄, NaBH₄.
Substitution: : Halides like NaCl, alkylating agents.
Major Products
Oxidation: : Formation of a ketone or aldehyde.
Reduction: : Formation of alcohols or alkanes.
Substitution: : Varied depending on the reacting agent.
Applications De Recherche Scientifique
Chemistry
Used as an intermediate in the synthesis of other complex molecules.
Biology
Investigated for its biological activity against specific enzymes or receptors.
Medicine
Industry
Used in the production of polymers or other high-value chemicals.
Mécanisme D'action
Molecular Targets and Pathways
The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation can influence biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-(Butyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : Similar structure with a butyloxy group instead of allyloxy.
5-(3-(Methoxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : Features a methoxy group in place of allyloxy.
Uniqueness
The allyloxy group provides unique chemical reactivity and potential for forming new derivatives, setting it apart from its analogs. This uniqueness lends itself to distinct applications in various scientific domains.
This article provides a snapshot of the multifaceted nature of 5-(3-(allyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one, showcasing its synthetic routes, chemical behavior, and broad spectrum of applications. Intriguing, right?
Propriétés
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-4-14-31-19-7-5-6-17(15-19)21-20(22(28)16-8-10-18(25)11-9-16)23(29)24(30)27(21)13-12-26(2)3/h4-11,15,21,28H,1,12-14H2,2-3H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISHSJLEVAZQJE-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC(=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride](/img/structure/B2693955.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2693960.png)

![2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide](/img/structure/B2693963.png)
![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2693965.png)


![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2693969.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide](/img/structure/B2693970.png)
![ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2693971.png)
